molecular formula C23H23N B14190601 2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline CAS No. 916323-55-2

2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline

Cat. No.: B14190601
CAS No.: 916323-55-2
M. Wt: 313.4 g/mol
InChI Key: YLNGPZRDPHYHFI-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline is an organic compound with the molecular formula C23H23N. It is known for its unique structure, which includes a trimethyl-substituted aniline core and a phenylethenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline typically involves the reaction of 2,4,6-trimethylaniline with 4-(2-phenylethenyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to participate in complex formation with metals and other molecules, influencing its reactivity and applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethyl-N-phenylaniline
  • 2,4,6-Trimethylaniline
  • Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate

Uniqueness

Compared to similar compounds, 2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline stands out due to its phenylethenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in specific synthetic applications and research studies .

Properties

CAS No.

916323-55-2

Molecular Formula

C23H23N

Molecular Weight

313.4 g/mol

IUPAC Name

2,4,6-trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline

InChI

InChI=1S/C23H23N/c1-17-15-18(2)23(19(3)16-17)24-22-13-11-21(12-14-22)10-9-20-7-5-4-6-8-20/h4-16,24H,1-3H3

InChI Key

YLNGPZRDPHYHFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=CC=C(C=C2)C=CC3=CC=CC=C3)C

Origin of Product

United States

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